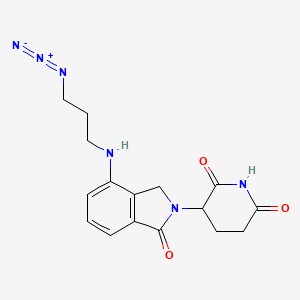
Lenalidomide 4'-alkyl-C3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 4’-alkyl-C3-azide is a chemically modified derivative of lenalidomide, an immunomodulatory drug. This compound is specifically designed for use in click chemistry and the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Lenalidomide 4’-alkyl-C3-azide involves the chemical modification of lenalidomide. The process typically includes the introduction of an azide group to the lenalidomide molecule. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C3-azide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide 4’-alkyl-C3-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules such as PROTACs .
Common Reagents and Conditions:
CuAAC Reaction: Copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC Reaction: Molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, without the need for a catalyst.
Major Products: The major products formed from these reactions are conjugates of Lenalidomide 4’-alkyl-C3-azide with various target molecules, which can be used in the development of PROTACs and other bioactive compounds .
Applications De Recherche Scientifique
Lenalidomide 4’-alkyl-C3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Mécanisme D'action
The mechanism of action of Lenalidomide 4’-alkyl-C3-azide involves its role as a ligand for the ubiquitin E3 ligase cereblon (CRBN). This interaction facilitates the degradation of target proteins through the proteasome pathway. The azide group in the compound allows it to undergo click chemistry reactions, enabling the conjugation of various molecules for targeted protein degradation .
Comparaison Avec Des Composés Similaires
Lenalidomide 4’-alkyl-C3-azide is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory properties but with significant side effects.
Pomalidomide: Another derivative with improved potency and reduced side effects compared to thalidomide.
Lenalidomide: The base compound from which Lenalidomide 4’-alkyl-C3-azide is derived, known for its use in treating multiple myeloma and myelodysplastic syndromes
These compounds share similar mechanisms of action but differ in their chemical modifications and specific applications.
Propriétés
Formule moléculaire |
C16H18N6O3 |
|---|---|
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
Clé InChI |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


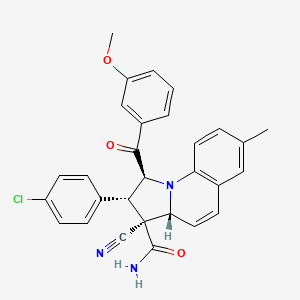
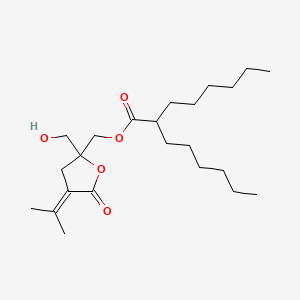
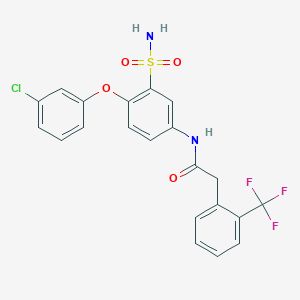
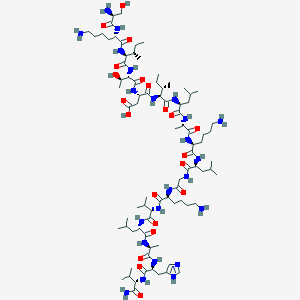
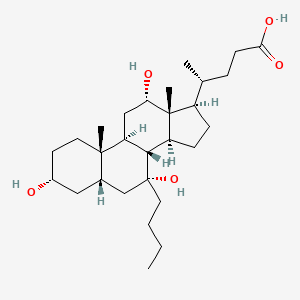

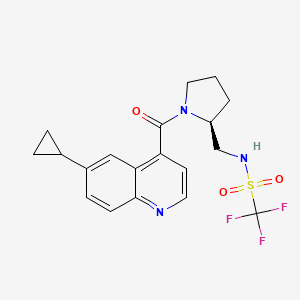
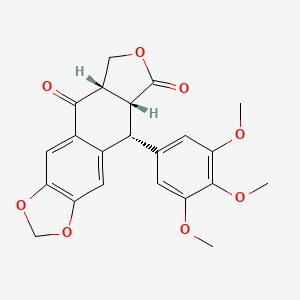


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)

